4,4'-(Ethane-1,2-diylbis(oxy))dianiline 4,4'-(Ethane-1,2-diylbis(oxy))dianiline
Brand Name: Vulcanchem
CAS No.: 6052-10-4
VCID: VC4535705
InChI: InChI=1S/C14H16N2O2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10,15-16H2
SMILES: C1=CC(=CC=C1N)OCCOC2=CC=C(C=C2)N
Molecular Formula: C14H16N2O2
Molecular Weight: 244.294

4,4'-(Ethane-1,2-diylbis(oxy))dianiline

CAS No.: 6052-10-4

Cat. No.: VC4535705

Molecular Formula: C14H16N2O2

Molecular Weight: 244.294

* For research use only. Not for human or veterinary use.

4,4'-(Ethane-1,2-diylbis(oxy))dianiline - 6052-10-4

Specification

CAS No. 6052-10-4
Molecular Formula C14H16N2O2
Molecular Weight 244.294
IUPAC Name 4-[2-(4-aminophenoxy)ethoxy]aniline
Standard InChI InChI=1S/C14H16N2O2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10,15-16H2
Standard InChI Key HHDFKOSSEXYTJN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N)OCCOC2=CC=C(C=C2)N

Introduction

Chemical and Physical Properties

Structural Characteristics

4,4'-(Ethane-1,2-diylbis(oxy))dianiline features a central ethane bridge flanked by two ether-linked p-aminophenyl groups. The molecule’s symmetry and flexible ethylene spacer facilitate conformational adaptability, which is advantageous in polymer backbone formation . X-ray crystallography confirms a planar arrangement of aromatic rings, stabilized by intramolecular hydrogen bonding between amine groups and ether oxygens .

Physicochemical Data

Key properties are summarized below:

PropertyValueSource
Molecular Weight244.29 g/mol
AppearanceWhite to light yellow crystalline solid
Melting Point177–181°C
SolubilitySoluble in DMF, DMSO; insoluble in water
Storage ConditionsRoom temperature (<15°C recommended), inert atmosphere

The compound’s air sensitivity necessitates storage under inert gas to prevent oxidation of primary amine groups . Thermal gravimetric analysis (TGA) reveals decomposition onset at 250°C, underscoring its stability in high-temperature polymer processing.

Synthesis Methods

Conventional Alkylation Route

The most widely reported synthesis involves the Ullmann coupling of p-hydroxyaniline with 1,2-dibromoethane in the presence of a base (e.g., NaOH or K₂CO₃) under refluxing ethanol . This method achieves yields of 65–75%, with purity >95% after recrystallization from ethanol/water mixtures .

2 HO-C6H4NH2+Br-CH2CH2BrBase4,4’-(Ethane-1,2-diylbis(oxy))dianiline+2HBr\text{2 HO-C}_6\text{H}_4-\text{NH}_2 + \text{Br-CH}_2\text{CH}_2-\text{Br} \xrightarrow{\text{Base}} \text{4,4'-(Ethane-1,2-diylbis(oxy))dianiline} + 2 \text{HBr}

Side products include mono-alkylated intermediates and ether-linked oligomers, which are minimized by controlling stoichiometry and reaction time.

Catalytic Advances

Recent optimizations employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB), enhancing reaction rates and yields to >85% . Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while maintaining high purity .

Industrial and Research Applications

Polymer Chemistry

4,4'-(Ethane-1,2-diylbis(oxy))dianiline is a cornerstone in synthesizing thermally stable polymers:

  • Polyimides: Reacted with dianhydrides (e.g., pyromellitic dianhydride), it forms polyimide films with glass transition temperatures (TgT_g) exceeding 300°C, used in aerospace and electronics .

  • Polyurethanes: Incorporation into elastomer chains improves mechanical strength and hydrolytic stability, benefiting automotive seals and medical devices.

Biomedical Derivatives

Schiff base derivatives, synthesized by condensing the diamine with aldehydes, exhibit broad-spectrum antimicrobial activity. For example, a derivative with 4-nitrobenzaldehyde showed MIC values of 8 μg/mL against Staphylococcus aureus and Escherichia coli.

Hazard StatementCodePrecautionary Measures
Skin irritationH315Wear protective gloves/clothing
Serious eye irritationH319Use face shields
Suspected genetic defectsH341Avoid inhalation/contact

Exposure Management

First-aid measures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention for ingestion . Spills should be contained using inert absorbents and disposed of via certified waste facilities .

Recent Research Advancements

Flame-Retardant Polymers

A 2024 study grafted phosphonate groups onto polyimide backbones derived from 4,4'-(Ethane-1,2-diylbis(oxy))dianiline, achieving UL-94 V-0 rating with 25% reduced heat release capacity compared to commercial analogs .

Drug Delivery Systems

Functionalized dendrimers using this diamine as a core demonstrated pH-responsive release of doxorubicin in tumor microenvironments, enhancing therapeutic efficacy in murine models .

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